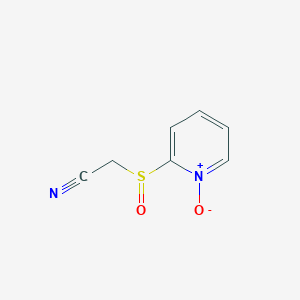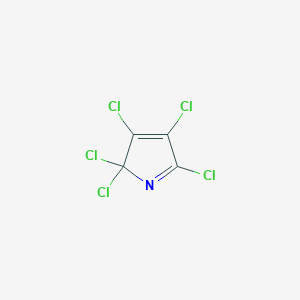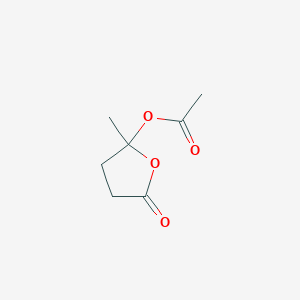
(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)acetonitrile is a chemical compound with a unique structure that includes a pyridine ring, a sulfinyl group, and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1lambda~5~-pyridine-2-sulfinyl)acetonitrile typically involves the reaction of pyridine derivatives with sulfinyl and acetonitrile groups under specific conditions. One common method involves the use of a pyridine-2-sulfinyl chloride precursor, which reacts with acetonitrile in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The acetonitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Formation of sulfonyl derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of substituted acetonitrile derivatives
Applications De Recherche Scientifique
(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-Oxo-1lambda~5~-pyridine-2-sulfinyl)acetonitrile involves its interaction with specific molecular targets and pathways. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The acetonitrile group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-sulfinyl derivatives: Compounds with similar sulfinyl groups attached to a pyridine ring.
Acetonitrile derivatives: Compounds with similar acetonitrile groups attached to various aromatic or aliphatic structures.
Uniqueness
(1-Oxo-1lambda~5~-pyridine-2-sulfinyl)acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfinyl and acetonitrile groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
60264-22-4 |
|---|---|
Formule moléculaire |
C7H6N2O2S |
Poids moléculaire |
182.20 g/mol |
Nom IUPAC |
2-(1-oxidopyridin-1-ium-2-yl)sulfinylacetonitrile |
InChI |
InChI=1S/C7H6N2O2S/c8-4-6-12(11)7-3-1-2-5-9(7)10/h1-3,5H,6H2 |
Clé InChI |
XDTBJSZTAOBYDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C(=C1)S(=O)CC#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)

![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)


![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)

![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
